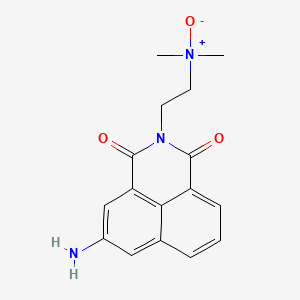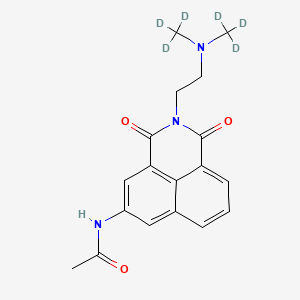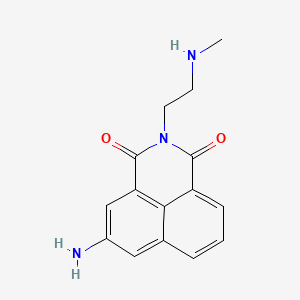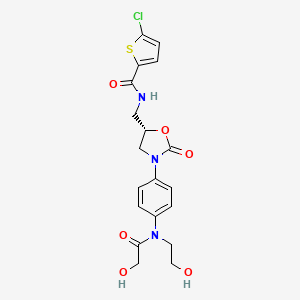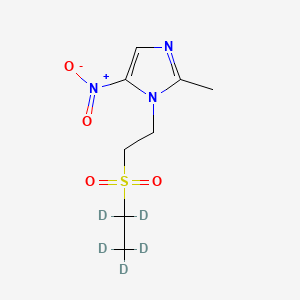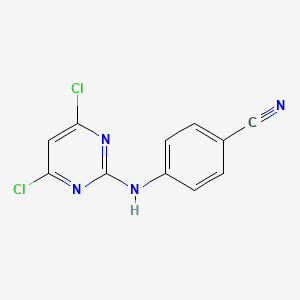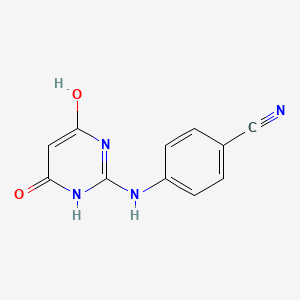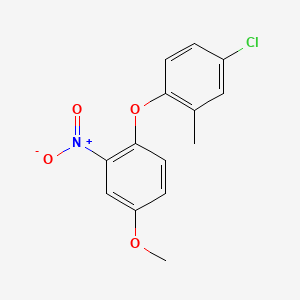
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is an organic compound with the molecular formula C14H12ClNO4 and a molecular weight of 293.7 g/mol . It is a crystalline substance that is soluble in organic solvents such as chloroform, ethyl acetate, and methanol . This compound is used in various fields, including pharmaceuticals, fine chemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene can be synthesized through a multi-step process involving the chlorination of toluene, followed by nitration and methoxylation reactions . The general synthetic route is as follows:
Chlorination: Toluene is chlorinated to form 1-chloro-2-methylbenzene.
Nitration: The chlorinated product undergoes nitration to introduce the nitro group.
Methoxylation: The nitro-chlorinated product is then methoxylated to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity . The use of catalysts and controlled reaction environments are common to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halogens and Lewis acids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Reduction: The major product is the corresponding aniline derivative.
Oxidation: The major product is the corresponding benzoic acid derivative.
Aplicaciones Científicas De Investigación
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, interacting with nucleophilic sites on enzymes or other biomolecules . The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but lacks the nitro and methoxy groups.
4-Chloro-3-methoxytoluene: Similar structure but lacks the nitro group.
1-Chloro-2-methyl-4-methoxybenzene: Similar structure but lacks the nitro group.
Uniqueness
1-Chloro-3-methyl-4-(4-methoxy-2-nitrophenoxy)benzene is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity . This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-9-7-10(15)3-5-13(9)20-14-6-4-11(19-2)8-12(14)16(17)18/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQINDYWEMGIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700711 |
Source


|
| Record name | 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217090-10-2 |
Source


|
| Record name | 1-(4-Chloro-2-methylphenoxy)-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
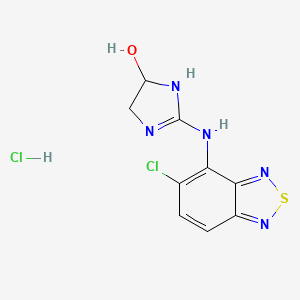

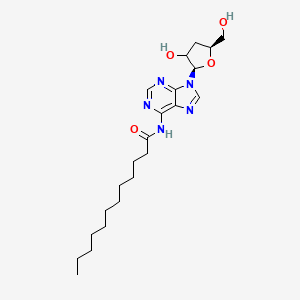

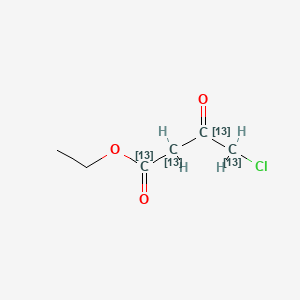
![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)
